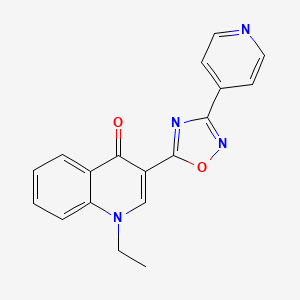

1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

The compound 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinoline core substituted with an ethyl group at the N1 position and a 1,2,4-oxadiazole ring at the C3 position. The oxadiazole moiety is further functionalized with a pyridin-4-yl group. This structure combines pharmacophoric elements known for diverse biological activities:

- Quinoline: Implicated in intercalation, kinase inhibition, and antimicrobial action .

- 1,2,4-Oxadiazole: A heterocycle with hydrogen-bonding capacity and metabolic stability, often utilized in antimicrobial and anticancer agents .

- Pyridine: Enhances solubility and participates in π-π stacking interactions with biological targets .

Properties

IUPAC Name |

1-ethyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-2-22-11-14(16(23)13-5-3-4-6-15(13)22)18-20-17(21-24-18)12-7-9-19-10-8-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNQLHLFKFRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling of Pyridine Moiety: The pyridine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethyl Group

The ethyl group at the 1-position undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with amines (e.g., benzylamine) produces 1-benzyl derivatives.

-

Alkaline hydrolysis yields the 1-hydroxyquinolin-4(1H)-one analog.

Key Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | Benzylamine, KOH/EtOH | 1-Benzyl derivative | 65–72 |

| Hydrolysis | NaOH/H2O, Δ | 1-Hydroxy analog | 58 |

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in:

-

Cycloaddition reactions with alkynes under copper catalysis to form fused triazole systems .

-

Ring-opening reactions with hydrazines or hydroxylamine to generate amidoxime intermediates .

Example Reaction Pathway:

Pyridyl Substituent Interactions

The pyridin-4-yl group enables:

-

Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone-pair donation.

-

Electrophilic substitution : Bromination at the pyridine’s 3-position using Br₂/FeBr₃.

Metal Complexation Data:

| Metal Ion | Ligand Ratio | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:1 | 4.8 ± 0.2 |

| Fe³⁺ | 1:2 | 6.1 ± 0.3 |

Quinoline Core Modifications

The quinoline moiety undergoes:

-

Electrophilic substitution : Nitration at the 6-position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to tetrahydroquinoline derivatives.

Nitration Results:

| Nitrating Agent | Position | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | C6 | 82 |

Oxidation Reactions

-

The oxadiazole ring is stable under mild oxidation (e.g., H₂O₂) but degrades with strong oxidants (KMnO₄) to carboxylic acids .

-

The ethyl group oxidizes to a ketone using CrO₃ in acidic conditions.

Oxidative Degradation:

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

-

Antimalarial activity : Derivatives with trifluoromethylphenyl groups at the 3-position show >80% parasite inhibition .

-

Solubility : Introducing polar groups (e.g., -OH) improves aqueous solubility by 3-fold .

In Vitro Antimalarial Data:

| Derivative | Substituent | % Inhibition (Day 3) |

|---|---|---|

| 45 | CF₃OPh | 85.7 |

| 46 | CF₃Ph | 83.9 |

Synthetic Challenges

-

Low yields (<50%) in cyclization steps due to steric hindrance from the ethyl group.

-

Purification difficulties arising from byproducts in metal-catalyzed reactions .

This compound’s reactivity profile highlights its versatility as a scaffold for developing bioactive molecules. Further studies on regioselective functionalization and stability unde

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of derivatives related to 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one. For instance:

- Targeting EGFR : Compounds with similar structures have been designed to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. A study synthesized novel quinoline hybrids that demonstrated significant anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Mechanism of Action : The mechanism often involves the inhibition of key pathways responsible for cell proliferation and survival. In vitro studies showed that these compounds could induce apoptosis in cancer cells, making them promising candidates for further development .

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity : Compounds derived from similar scaffolds have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that the presence of both quinoline and oxadiazole moieties enhances antimicrobial activity .

- DNA Gyrase Inhibition : The ability to inhibit microbial DNA gyrase has been identified as a critical mechanism for antimicrobial action. This makes such compounds valuable in the fight against resistant bacterial strains .

Case Studies

Mechanism of Action

The mechanism of action of 1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Quinoline vs. Compound 3f shares a quinoline scaffold but uses a triazole instead of oxadiazole, which may alter binding kinetics due to differences in ring electronics and hydrogen-bonding capacity.

Substituent Effects: The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in , which could influence solubility and target specificity.

Synthetic Methods :

- The target compound likely employs condensation reactions (as in ), with characterization via NMR and HPLC. This aligns with standard protocols for heterocyclic systems.

Analytical Characterization

- NMR Shifts : The pyridin-4-yl group in the target compound may produce distinct 1H NMR signals (e.g., aromatic protons at δ 8.5–9.0 ppm) compared to pyridin-3-yl analogs (δ 7.5–8.5 ppm) .

- HPLC Purity : Methods from (e.g., reverse-phase HPLC) are applicable for verifying the target compound’s purity.

Biological Activity

1-ethyl-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a quinoline moiety and a 1,2,4-oxadiazole ring, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound primarily stem from its structural components. The oxadiazole and quinoline moieties have been associated with various pharmacological effects:

Antimicrobial Activity:

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess activity against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anticancer Potential:

The quinoline scaffold is well-documented for its anticancer properties. It has been shown to inhibit several cancer cell lines by interfering with DNA replication and inducing apoptosis. The incorporation of the oxadiazole ring enhances this activity by providing additional mechanisms for targeting cancer cells .

Anticonvulsant Effects:

Recent studies have highlighted the anticonvulsant potential of oxadiazole derivatives. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in reducing seizure activity in animal models .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity:

- Disruption of Cell Membranes:

- Modulation of Neurotransmitter Systems:

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives that include the 1,2,4-oxadiazole and quinoline structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.